molecular formula C9H13NO3 B3048052 Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 15431-51-3

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B3048052
CAS RN: 15431-51-3
M. Wt: 183.20
InChI Key: TZZSFMKDEHNICU-UHFFFAOYSA-N
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Patent
US04315939

Procedure details

Using the method described in Example 1, 35 g of sodium in 1.5 liters of ethanol, and 264 g of 3-(ethoxycarbonylmethylamino)-2-methylcrotonic acid ethyl ester in 400 ml of ethanol give 165 g of 3-hydroxy-4,5-dimethyl-pyrrole-2-carboxylic acid ethyl ester, of melting point 111°-113° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].C([O:4][C:5](=O)/[C:6](/[CH3:16])=[C:7](\[NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])/[CH3:8])C>C(O)C>[CH2:14]([O:13][C:11]([C:10]1[NH:9][C:7]([CH3:8])=[C:6]([CH3:16])[C:5]=1[OH:4])=[O:12])[CH3:15] |^1:0|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
264 g
Type
reactant
Smiles
C(C)OC(\C(=C(\C)/NCC(=O)OCC)\C)=O
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.